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molecular formula C6H13IO B8543248 1-Iodohexan-3-OL CAS No. 52418-82-3

1-Iodohexan-3-OL

Cat. No. B8543248
M. Wt: 228.07 g/mol
InChI Key: CIMVABGOEOUEFN-UHFFFAOYSA-N
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Patent
US04343949

Procedure details

A mixture of 23.4 g. of 1-chloro-3-hexanol [Fourneau, et. al., Bull. Soc. Chem. France, 25, 367 (1919)] in 300 ml. of 2-butanone containing 30 g. of sodium iodide is stirred at the reflux temperature for 18 hours. The cooled solution is filtered and the mother liquor is taken to dryness. Distillation of the residue affords 32.9 g. (84%) of 1-iodo-3-hexanol, b.p. 105° C. (10 mm). Treatment of this material in 500 ml. of methylene chloride, containing 4 ml. of concentrated sulfuric acid, with isobutylene according to the procedure described in Example 492 gives 27 g. of crude material. Chromatography on florisil affords 16 g. of product; λmax. 7.22 and 7.37μ (tert-butyl group).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
30 g
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
ClCCC(O)CCC.[I-].[Na+].[I:11][CH2:12][CH2:13][CH:14]([OH:18])[CH2:15][CH2:16][CH3:17].S(=O)(=O)(O)O.[CH3:24][C:25](=[CH2:27])[CH3:26]>C(Cl)Cl.CC(=O)CC>[C:25]([O:18][CH:14]([CH2:15][CH2:16][CH3:17])[CH2:13][CH2:12][I:11])([CH3:27])([CH3:26])[CH3:24] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC(CCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICCC(CCC)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Seven
Name
Quantity
30 g
Type
solvent
Smiles
CC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 23.4 g
FILTRATION
Type
FILTRATION
Details
The cooled solution is filtered
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue
CUSTOM
Type
CUSTOM
Details
affords 32.9 g
CUSTOM
Type
CUSTOM
Details
gives 27 g
CUSTOM
Type
CUSTOM
Details
Chromatography on florisil affords 16 g

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(CCI)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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